![molecular formula C19H22N4O2S2 B11008270 5-isobutyl-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide](/img/structure/B11008270.png)
5-isobutyl-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide
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Overview
Description
5-isobutyl-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2S2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
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Biological Activity
5-isobutyl-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O2S2 with a molecular weight of 402.5 g/mol. The structure includes a thiazole ring and a thiadiazole moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₄O₂S₂ |
Molecular Weight | 402.5 g/mol |
CAS Number | 1374546-56-1 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including compounds similar to this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines.
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 0.37 µM to 12.57 µM against breast and lung cancer cell lines .
- Apoptosis Induction : Flow cytometry analyses have demonstrated that related compounds can induce apoptotic cell death in HeLa cells by blocking the cell cycle at the sub-G1 phase .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the compound enhances its anticancer activity. For example, substituents on the phenyl ring significantly influence cytotoxicity, with electron-donating groups improving activity .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have been investigated for their antimicrobial effects. Compounds structurally related to this compound have shown promising results against various bacterial strains.
Case Studies
- Antibacterial Activity : Some derivatives were tested against common pathogens like Escherichia coli and Pseudomonas aeruginosa, demonstrating effective inhibition with minimal inhibitory concentration (MIC) values as low as 0.21 µM .
- Fungal Inhibition : Other studies suggest that these compounds may also exhibit antifungal properties, although specific data on this compound is limited .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial activity. Studies have shown that 5-isobutyl-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide has demonstrated efficacy against a range of bacterial strains. For instance:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways.
- Case Study : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through the following mechanisms:
- Target Pathway : It is hypothesized that this compound interacts with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, leading to reduced cell survival and increased apoptosis in cancer cells.
- Case Study : In vitro assays showed that treatment with the compound resulted in significant cell cycle arrest in human breast cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Synthetic Routes Overview
Step | Reaction | Yield (%) | Conditions |
---|---|---|---|
1 | Thiadiazole formation | 80% | Reflux in ethanol |
2 | Thiazole ring formation | 75% | Room temperature |
3 | Amide coupling | 85% | Stirring at 60°C |
Properties
Molecular Formula |
C19H22N4O2S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2S2/c1-11(2)9-15-17(20-12(3)26-15)18(24)21-19-23-22-16(27-19)10-13-5-7-14(25-4)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,21,23,24) |
InChI Key |
SRYZAVAKRHGWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC(C)C)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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